molecular formula C15H10F6N4O6 B12851744 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 76552-35-7

4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12851744
CAS No.: 76552-35-7
M. Wt: 456.25 g/mol
InChI Key: FYNVRPHWKVCWNA-YDCWOTKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid features a bis-pyrazole core with conjugated allylidene bridging, two trifluoroethyl substituents, and dual carboxylic acid and hydroxy functional groups. Key characteristics include:

  • Electron-withdrawing groups: The trifluoroethyl moieties enhance lipophilicity and metabolic stability compared to alkyl or aryl substituents.
  • Extended conjugation: The allylidene bridge between pyrazole rings may influence electronic properties and photostability .

Properties

CAS No.

76552-35-7

Molecular Formula

C15H10F6N4O6

Molecular Weight

456.25 g/mol

IUPAC Name

(4Z)-4-[(E)-3-[5-carboxy-3-oxo-2-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H10F6N4O6/c16-14(17,18)4-24-10(26)6(8(22-24)12(28)29)2-1-3-7-9(13(30)31)23-25(11(7)27)5-15(19,20)21/h1-3,22H,4-5H2,(H,28,29)(H,30,31)/b2-1+,7-3-

InChI Key

FYNVRPHWKVCWNA-YDCWOTKKSA-N

Isomeric SMILES

C(C(F)(F)F)N1C(=O)C(=C(N1)C(=O)O)/C=C/C=C\2/C(=NN(C2=O)CC(F)(F)F)C(=O)O

Canonical SMILES

C(C(F)(F)F)N1C(=O)C(=C(N1)C(=O)O)C=CC=C2C(=NN(C2=O)CC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the trifluoroethyl groups and the carboxylic acid functionalities. Common reagents used in these reactions include trifluoroacetic acid, hydrazine, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce alcohols.

Scientific Research Applications

4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s unique trifluoroethyl and carboxylic acid substituents differentiate it from related pyrazole derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name (CAS No. or Source) Substituents Molecular Weight Key Functional Groups Key Properties
Target Compound Trifluoroethyl, allylidene bridge Not Provided Pyrazole, carboxylic acid, hydroxy High solubility, lipophilicity
4-[5-(3-carboxy-5-hydroxy-1-phenyl...) (32425-60-8) Phenyl, allylidene bridge Not Provided Pyrazole, carboxylic acid Lower lipophilicity vs. trifluoroethyl
1-[3-chloro-5-(trifluoromethyl)pyridin... (1315367-73-7) Trifluoromethyl, difluoromethyl, pyridinyl 355.65 Pyrazole, carboxylic acid Enhanced electron-withdrawing effects
3-(4-Bromophenyl)-1-carbamothioyl... Bromophenyl, carbamothioyl Not Provided Pyrazole, carbamothioyl Halogen effects on reactivity
4-[3-(3-carboxy-5-hydroxy-1-(tetrahydro-3-thienyl)... Tetrahydrothienyl, S,S,S',S'-tetraoxide Not Provided Pyrazole, sulfone, carboxylic acid Steric hindrance from thienyl groups
Key Observations:
  • Trifluoroethyl vs.
  • Halogen Effects : Bromophenyl () and chlorophenyl () substituents in analogs may improve binding affinity in biological targets due to halogen bonding, but the target compound lacks direct halogen interactions .
  • Sulfur-Containing Groups : The tetrahydrothienyl and sulfone groups in introduce steric bulk and polarity, which could reduce solubility compared to the target compound’s trifluoroethyl-carboxylic acid system .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Property Target Compound 32425-60-8 1315367-73-7
Water Solubility High (dual -COOH, -OH) Moderate (single -COOH) Low (nonpolar groups)
logP (Lipophilicity) Moderate (trifluoroethyl) Lower (phenyl) High (CF3, F)
Metabolic Stability High (fluorine substitution) Moderate High
  • Solubility: The dual carboxylic acids and hydroxy group in the target compound suggest superior aqueous solubility compared to mono-carboxylic analogs (e.g., 32425-60-8) .
  • Metabolic Stability : Trifluoroethyl groups resist oxidative metabolism, unlike phenyl or alkyl substituents, which may undergo CYP450-mediated degradation .

Biological Activity

The compound 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 76552-35-7) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H10F6N4O6C_{15}H_{10}F_6N_4O_6, with a molecular weight of approximately 456.25 g/mol. The structure includes multiple functional groups such as carboxylic acids and hydroxyl groups, which are known to influence biological activity.

PropertyValue
Boiling Point603.3 ± 65.0 °C (Predicted)
Density1.75 ± 0.1 g/cm³ (Predicted)
pKa0.12 ± 0.20 (Predicted)

Biological Activity Overview

The biological activity of this compound is primarily attributed to its pyrazole ring structure and the presence of trifluoroethyl groups. Pyrazole derivatives are known for various pharmacological effects including:

  • Anti-inflammatory : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways.
  • Analgesic : Potential for pain relief through modulation of pain pathways.
  • Anticancer : Some pyrazole derivatives exhibit cytotoxic effects on cancer cells.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The carboxylic acid groups may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors involved in pain and inflammation signaling pathways.
  • Cell Cycle Interference : It may disrupt cell cycle progression in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar pyrazole derivatives. For instance:

  • A study published in Medicinal Chemistry highlighted that pyrazole derivatives exhibit significant anti-inflammatory activity through inhibition of COX enzymes.
  • Research from Journal of Medicinal Chemistry indicated that trifluoroethyl substitutions enhance lipophilicity and bioavailability, potentially increasing efficacy in vivo .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be helpful:

Compound NameStructural FeaturesUnique Aspects
3-Carboxy-1H-pyrazoleSimple pyrazole structureLacks trifluoroethyl group
4-Hydroxy-1H-pyrazoleHydroxy group at position 4No carboxylic acid functionality
5-Oxo-PyrazolidineContains a five-membered ringDifferent ring structure compared to pyrazole

The complexity and unique arrangement of functional groups in the target compound may confer distinct biological properties not observed in simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.